Cas no 159077-75-5 (1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene)

1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene structure
159077-75-5 structure
Product Name:1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
CAS No:159077-75-5
MF:C29H46F2O
MW:448.671756267548
CID:1337592
PubChem ID:60115301
Update Time:2025-04-20

1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
    • 2,6-Diflu<wbr>
    • 4-{3,5-Di<wbr>
    • benzene, <wbr>
    • LogP
    • R2011
    • [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
    • Benzene, 1,3-difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
    • [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene( Chiral Dopant R2011)
    • 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4a(2)-propyl[1,1a(2)-bicyclohexyl]-4-yl]benzene
    • SCHEMBL9405322
    • 1,3-difluoro-2-[(2R)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
    • 159077-75-5
    • VDXVHNIYCHTFIC-VWWJWQJWSA-N
    • SCHEMBL9405323
    • SCHEMBL8886962
    • SCHEMBL22030553
    • (R)-(-)-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(1-methylheptyloxy)-2,6-difluorobenzene
    • DTXSID401113939
    • Inchi: 1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m1/s1
    • InChI Key: VDXVHNIYCHTFIC-VWWJWQJWSA-N
    • SMILES: FC1C(=C(C=C(C=1)C1CCC(CC1)C1CCC(CCC)CC1)F)O[C@H](C)CCCCCC

Computed Properties

  • Exact Mass: 448.35188
  • Monoisotopic Mass: 448.35167241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.990±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.9E-7 g/L) (25 ºC),
  • PSA: 9.23
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.